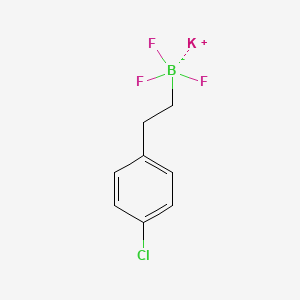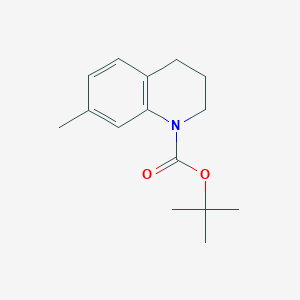
4-(Triethoxysilyl)butanimidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(三乙氧基硅烷基)丁酰胺是一种有机硅化合物,其特征在于三乙氧基硅烷基连接到丁酰胺主链上。由于其独特的化学性质和反应性,该化合物在材料科学、化学和生物学等各个领域都有应用。
准备方法
合成路线和反应条件
4-(三乙氧基硅烷基)丁酰胺的合成通常涉及在受控条件下使 4-(三乙氧基硅烷基)丁腈与氨或胺反应。该反应通常在乙醇或甲醇等有机溶剂中进行,温度保持在 50-70°C 左右,以确保最佳产率。
工业生产方法
在工业环境中,可以使用连续流动反应器扩大 4-(三乙氧基硅烷基)丁酰胺的生产规模。该方法可以更好地控制反应参数,提高化合物的效率和产率。使用钯或铂等催化剂可以进一步提高反应速率和选择性。
化学反应分析
反应类型
4-(三乙氧基硅烷基)丁酰胺会发生各种化学反应,包括:
水解: 三乙氧基硅烷基可以在水的存在下发生水解,导致形成硅醇基团。
缩合: 由水解形成的硅醇基团可以进一步缩合形成硅氧烷键,从而形成聚合物结构。
取代: 该化合物可以参与亲核取代反应,其中三乙氧基硅烷基被其他官能团取代。
常用试剂和条件
水解: 通常在室温下的水溶液或醇溶液中进行。
缩合: 通常在高温下通过酸性或碱性催化剂促进进行。
取代: 需要卤化物或胺等亲核试剂,通常在有机溶剂中进行。
主要形成的产物
水解: 生成硅醇衍生物。
缩合: 导致形成硅氧烷聚合物。
取代: 导致形成各种取代的有机硅化合物。
科学研究应用
4-(三乙氧基硅烷基)丁酰胺在科学研究中具有广泛的应用:
化学: 用作合成功能化硅烷和硅氧烷的前体。
生物学: 用于生物分子和表面的修饰,用于生物传感应用。
医药: 由于其能够形成稳定的硅氧烷网络,因此正在研究其在药物递送系统中的潜力。
工业: 用于生产涂层、粘合剂和密封剂等先进材料。
作用机制
4-(三乙氧基硅烷基)丁酰胺的作用机制涉及三乙氧基硅烷基的水解形成硅醇基团,然后可以缩合形成硅氧烷键。该过程对于该化合物修饰表面和形成稳定的聚合物网络的能力至关重要。分子靶标包括表面上的羟基和其他反应位点,它们促进硅氧烷键的形成。
相似化合物的比较
类似化合物
- 4-(三乙氧基硅烷基)丁腈
- (3-氨丙基)三乙氧基硅烷
- (3-氯丙基)三乙氧基硅烷
独特性
4-(三乙氧基硅烷基)丁酰胺的独特性在于它结合了三乙氧基硅烷基和酰胺基团,与其他类似化合物相比,这赋予了其独特的反应性和功能性。这使得它在需要表面修饰和形成稳定的硅氧烷网络的应用中特别有价值。
属性
CAS 编号 |
93109-56-9 |
|---|---|
分子式 |
C10H24N2O3Si |
分子量 |
248.39 g/mol |
IUPAC 名称 |
4-triethoxysilylbutanimidamide |
InChI |
InChI=1S/C10H24N2O3Si/c1-4-13-16(14-5-2,15-6-3)9-7-8-10(11)12/h4-9H2,1-3H3,(H3,11,12) |
InChI 键 |
JPACJTKVWJHUBY-UHFFFAOYSA-N |
规范 SMILES |
CCO[Si](CCCC(=N)N)(OCC)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-{2-[(Triethylsilyl)oxy]phenyl}ethan-1-one](/img/structure/B11865080.png)


![6'-Fluoro-1'-methyl-1'H-spiro[piperidine-3,2'-quinazolin]-4'(3'H)-one](/img/structure/B11865091.png)

![8-[(5-Aminopentyl)amino]quinolin-6-ol](/img/structure/B11865108.png)
![2-[(4-Methylphenyl)methyl]-2,3-dihydro-4H-1-benzopyran-4-one](/img/structure/B11865120.png)






![Ethyl 6-nitrobenzo[b]thiophene-2-carboxylate](/img/structure/B11865173.png)
